4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core: Introduction of hydroxy and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests potential activity against various biological targets.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl rings, along with the propyl group, might confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O4/c1-3-10-24-20(12-8-9-15(26)16(11-12)28-2)17-18(22-23-19(17)21(24)27)13-6-4-5-7-14(13)25/h4-9,11,20,25-26H,3,10H2,1-2H3,(H,22,23) |
InChI Key |
SRGZNDUNJSGWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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